molecular formula C8H15BrO B14250549 (2R)-2-(5-bromopentyl)-2-methyloxirane CAS No. 185330-68-1

(2R)-2-(5-bromopentyl)-2-methyloxirane

Cat. No.: B14250549
CAS No.: 185330-68-1
M. Wt: 207.11 g/mol
InChI Key: RWDWVXIBABOHLD-MRVPVSSYSA-N
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Description

(2R)-2-(5-bromopentyl)-2-methyloxirane is an organic compound that belongs to the class of epoxides. Epoxides are characterized by a three-membered ring consisting of an oxygen atom and two carbon atoms. This compound is notable for its bromine atom attached to a pentyl chain, which can influence its reactivity and applications in various fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R)-2-(5-bromopentyl)-2-methyloxirane typically involves the reaction of an appropriate alkene with a brominating agent followed by epoxidation. One common method is the bromination of 1-pentene to form 5-bromo-1-pentene, which is then subjected to epoxidation using a peracid such as meta-chloroperoxybenzoic acid (mCPBA) under controlled conditions to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The bromination and epoxidation steps are optimized for large-scale production, often using automated systems to control reaction parameters such as temperature, pressure, and reagent concentrations.

Chemical Reactions Analysis

Types of Reactions

(2R)-2-(5-bromopentyl)-2-methyloxirane can undergo various chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as hydroxide, alkoxide, or amine groups.

    Epoxide Ring Opening: The epoxide ring can be opened by nucleophiles, acids, or bases, leading to the formation of diols, halohydrins, or other derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar aprotic solvents (e.g., dimethyl sulfoxide) are commonly used.

    Epoxide Ring Opening: Acidic conditions (e.g., sulfuric acid) or basic conditions (e.g., sodium methoxide) can be employed to open the epoxide ring.

Major Products Formed

    Nucleophilic Substitution: Products such as 2-(5-hydroxypentyl)-2-methyloxirane or 2-(5-aminopentyl)-2-methyloxirane.

    Epoxide Ring Opening: Products like 2-(5-bromopentyl)-1,2-diol or 2-(5-bromopentyl)-2-methanol.

Scientific Research Applications

(2R)-2-(5-bromopentyl)-2-methyloxirane has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential interactions with biological molecules and its effects on cellular processes.

    Medicine: Investigated for its potential use in drug development, particularly in the design of compounds with specific biological activities.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism by which (2R)-2-(5-bromopentyl)-2-methyloxirane exerts its effects involves its reactivity as an epoxide and the presence of the bromine atom. The epoxide ring is highly strained and can react with nucleophiles, leading to ring-opening reactions. The bromine atom can participate in substitution reactions, further modifying the compound’s structure and reactivity. These interactions can affect molecular targets and pathways, influencing the compound’s biological and chemical properties.

Comparison with Similar Compounds

Similar Compounds

    (2R)-2-(5-chloropentyl)-2-methyloxirane: Similar structure but with a chlorine atom instead of bromine.

    (2R)-2-(5-iodopentyl)-2-methyloxirane: Similar structure but with an iodine atom instead of bromine.

    (2R)-2-(5-fluoropentyl)-2-methyloxirane: Similar structure but with a fluorine atom instead of bromine.

Uniqueness

(2R)-2-(5-bromopentyl)-2-methyloxirane is unique due to the presence of the bromine atom, which can influence its reactivity and interactions with other molecules. Bromine is more reactive than chlorine but less reactive than iodine, providing a balance of reactivity and stability that can be advantageous in certain applications.

Properties

CAS No.

185330-68-1

Molecular Formula

C8H15BrO

Molecular Weight

207.11 g/mol

IUPAC Name

(2R)-2-(5-bromopentyl)-2-methyloxirane

InChI

InChI=1S/C8H15BrO/c1-8(7-10-8)5-3-2-4-6-9/h2-7H2,1H3/t8-/m1/s1

InChI Key

RWDWVXIBABOHLD-MRVPVSSYSA-N

Isomeric SMILES

C[C@]1(CO1)CCCCCBr

Canonical SMILES

CC1(CO1)CCCCCBr

Origin of Product

United States

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